molecular formula C10H12ClNO3 B1628842 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride CAS No. 35970-31-1

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride

Cat. No. B1628842
CAS RN: 35970-31-1
M. Wt: 229.66 g/mol
InChI Key: QQOCJGFHQBCQNE-UHFFFAOYSA-N
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Description

The compound “2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride” is a specific stereoisomer that contains an amino group, a propanol group, and a hydrochloride salt . It is related to other compounds such as “2- (2,3-Dihydrobenzo [b] [1,4]dioxin-6-yl)imidazo [1,2-a]pyridin-6-amine” and "1- (2,3-Dihydrobenzo [b] [1,4]dioxin-6-yl)ethanone" .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% . Another method suggests starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the crystal structure of (E)- (2- ( (2,3-dihydrobenzo [b] [1,4]dioxin-6-yl)methylene)- N-phenylhydrazinecarbothioamide, a compound with a similar dihydrobenzo[b][1,4]dioxin-6-yl group, has been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include alkylation, azidation, Curtius rearrangement, and hydrolysis . It’s also noted that the Baeyer-Villager oxidation should be avoided in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, the empirical formula of “2- (2,3-Dihydrobenzo [b] [1,4]dioxin-6-yl)imidazo [1,2-a]pyridin-6-amine” is C15H13N3O2 and its molecular weight is 267.28 .

Safety And Hazards

The safety and hazards of similar compounds have been noted. For example, “5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde” has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

properties

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9;/h1-2,5H,3-4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOCJGFHQBCQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588641
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride

CAS RN

35970-31-1
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Reactant of Route 2
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Reactant of Route 3
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Reactant of Route 4
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Reactant of Route 5
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Reactant of Route 6
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride

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